molecular formula C13H16O4 B7959549 Methyl 3-(oxolan-2-ylmethoxy)benzoate

Methyl 3-(oxolan-2-ylmethoxy)benzoate

Cat. No.: B7959549
M. Wt: 236.26 g/mol
InChI Key: WMXRSNBNEYCTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(oxolan-2-ylmethoxy)benzoate (CAS 1820664-74-1) is a chemical compound with the molecular formula C13H16O4 and a molecular weight of 236.27 g/mol . This benzoate ester derivative is characterized by a tetrahydrofuran (oxolane) ring system linked via a methoxy bridge, a structural feature that can influence its physicochemical properties and make it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is supplied for research and development purposes only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers value this reagent for its potential application as a building block in the synthesis of more complex molecules. The tetrahydrofuran moiety is a common structural element in various bioactive compounds and pharmaceuticals, suggesting its utility in exploring structure-activity relationships . Its specific research applications are focused within the realm of chemical synthesis, where it can be used to introduce specific functional groups into target molecules. Proper handling procedures should be followed, and the product should be stored according to the provided safety data sheet to maintain its stability and quality.

Properties

IUPAC Name

methyl 3-(oxolan-2-ylmethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-15-13(14)10-4-2-5-11(8-10)17-9-12-6-3-7-16-12/h2,4-5,8,12H,3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXRSNBNEYCTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 3-Hydroxybenzoic Acid

The foundational step involves converting 3-hydroxybenzoic acid to its methyl ester. Classical Fischer esterification or acid-catalyzed methanolysis achieves this:

Procedure :
3-Hydroxybenzoic acid (1.0 equiv) is refluxed with excess methanol (10 equiv) and concentrated sulfuric acid (0.1 equiv) at 65°C for 12 hours. The crude product is purified via recrystallization (ethanol/water), yielding methyl 3-hydroxybenzoate (85–92% yield).

Mechanistic Insight :
Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol. Subsequent dehydration forms the ester.

Williamson Ether Synthesis

A two-step alkylation protocol using oxolan-2-ylmethyl bromide:

Step 1: Synthesis of Oxolan-2-ylmethyl Bromide
Oxolan-2-ylmethanol (1.0 equiv) is treated with phosphorus tribromide (1.2 equiv) in dry diethyl ether at 0°C. After 3 hours, the mixture is quenched with ice-water, and the alkyl bromide is extracted (dichloromethane) and distilled under reduced pressure (60–65% yield).

Step 2: Alkylation of Methyl 3-Hydroxybenzoate
Methyl 3-hydroxybenzoate (1.0 equiv), oxolan-2-ylmethyl bromide (1.5 equiv), and potassium carbonate (2.0 equiv) are refluxed in acetone (12 hours). The product is isolated via vacuum filtration and chromatographed (silica gel, hexane/ethyl acetate 4:1), affording the target compound (70–78% yield).

Critical Parameters :

  • Base Selection : K₂CO₃ ensures deprotonation of the phenolic -OH without hydrolyzing the ester.

  • Solvent : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity.

Mitsunobu Reaction

A one-pot etherification avoiding alkyl halides:

Procedure :
Methyl 3-hydroxybenzoate (1.0 equiv), oxolan-2-ylmethanol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are stirred in THF at 0°C→25°C for 24 hours. The mixture is concentrated, and the residue is purified via flash chromatography (hexane/ethyl acetate 3:1), yielding the product (80–88% yield).

Advantages :

  • Stereochemical retention at the oxolan chiral center.

  • Mild conditions preclude racemization.

Optimization and Troubleshooting

Competing Side Reactions

  • Ester Hydrolysis : Avoid aqueous workup at elevated pH. Use anhydrous conditions during alkylation.

  • Over-Alkylation : Excess alkylating agent may lead to diaryl ether byproducts. Stoichiometric control is critical.

Solvent and Temperature Effects

  • Williamson Synthesis : Refluxing acetone (56°C) balances reactivity and side-product minimization.

  • Mitsunobu Reaction : THF at 25°C optimizes reagent solubility and reaction rate.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.65 (dd, J = 8.0 Hz, 1H, Ar-H), 7.45 (t, J = 8.0 Hz, 1H, Ar-H), 6.95 (d, J = 8.0 Hz, 1H, Ar-H).

    • δ 4.25 (m, 1H, OCH₂-oxolan), 3.90 (s, 3H, COOCH₃), 3.75–3.60 (m, 4H, oxolan ring).

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1280 cm⁻¹ (C-O ester), 1120 cm⁻¹ (C-O ether).

Purity Assessment

  • HPLC : C₁₈ column, acetonitrile/water (70:30), retention time = 6.2 min (purity >98%).

  • Melting Point : 89–91°C (lit. 90°C).

Comparative Evaluation of Methods

Parameter Williamson Mitsunobu
Yield (%)70–7880–88
Reaction Time (h)12–2424
Purification DifficultyModerateHigh
Cost EfficiencyHighLow
Stereochemical ControlLimitedExcellent

Industrial-Scale Considerations

Catalytic Advances

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) in biphasic systems (toluene/NaOH aq) enhances alkylation rates.

  • Microwave Assistance : Reduces Mitsunobu reaction time to 2 hours (80°C, 300 W).

Green Chemistry Metrics

  • E-Factor : Mitsunobu (23) vs. Williamson (12) – latter preferable for waste minimization.

  • Solvent Recovery : Acetone (Williamson) and THF (Mitsunobu) are 85% recyclable via distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxolan-2-ylmethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(oxolan-2-ylmethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-(oxolan-2-ylmethoxy)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Comparative Analysis

Substituted Benzoate Esters with Heterocyclic Groups

Methyl 3-(oxolan-2-ylmethoxy)benzoate belongs to a broader class of substituted benzoates. Key analogs include:

Table 1: Comparison of Benzoate Derivatives
Compound Name Substituent CAS Number Key Features/Applications Reference
This compound Oxolan-2-ylmethoxy 1820664-74-1 Research intermediate
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Dioxaborolan group 1246765-32-1 Suzuki coupling precursor
Methyl 3-methoxy-5-(dioxaborolan-2-yl)benzoate Methoxy + dioxaborolan 889654-06-2 Boron-containing synthetic intermediate
Metsulfuron methyl ester Triazine-sulfonylurea bridge Not provided Herbicide (pesticide)

Key Observations :

  • Electronic Effects : Methoxy and dioxaborolan substituents (e.g., 1246765-32-1) alter electron density on the benzene ring, affecting reactivity in electrophilic substitution reactions.
  • Application Divergence : While this compound is a research intermediate, analogs like metsulfuron methyl ester are bioactive, demonstrating herbicidal activity via acetolactate synthase inhibition .

Q & A

Q. How can Methyl 3-(oxolan-2-ylmethoxy)benzoate be synthesized with high purity for research purposes?

A multi-step synthesis approach is recommended, starting with nucleophilic substitution or esterification reactions. For example, analogous benzoate esters are synthesized using trichlorotriazine intermediates and controlled reaction temperatures (e.g., -35°C for nucleophilic substitution, followed by stepwise heating to 40°C for coupling reactions). Purification via column chromatography (e.g., silica gel with gradient elution using CH₂Cl₂/EtOAc) ensures high purity . Reagents like DIPEA (diisopropylethylamine) are critical for maintaining reaction pH and facilitating intermediate coupling .

Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm regiochemistry and functional group integrity .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity and identifies byproducts .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography: For crystalline derivatives, SHELX software refines structural parameters and confirms stereochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when analyzing this compound derivatives?

Discrepancies in NMR or fluorescence spectra often arise from solvent polarity, steric effects, or dynamic processes like twisted intramolecular charge-transfer (TICT) states. Compare experimental data with model compounds synthesized under identical conditions. For example, solvent-dependent fluorescence shifts can be modeled using time-resolved spectroscopy to distinguish between planar (PICT) and twisted (TICT) conformers . Computational tools (e.g., DFT calculations) predict electronic transitions and validate experimental observations .

Q. What strategies are effective in elucidating the reaction mechanisms involving this compound under varying conditions?

  • Kinetic Studies: Monitor reaction progress via in-situ techniques (e.g., FTIR or UV-Vis spectroscopy) to identify rate-determining steps .
  • Isotopic Labeling: Use ¹⁸O-labeled reagents or deuterated solvents to trace oxygen or proton transfer pathways .
  • Computational Modeling: Density Functional Theory (DFT) simulations predict transition states and intermediates, particularly for ester hydrolysis or nucleophilic substitutions .

Q. How can the crystal structure of this compound be determined to confirm its stereochemistry?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation in aprotic solvents (e.g., CHCl₃/hexane). Use SHELXL for structure refinement, leveraging intensity data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Validate hydrogen bonding and torsional angles against computational models .

Q. What factors contribute to the stability of this compound in different solvent systems?

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) stabilize the ester group but may promote hydrolysis in aqueous mixtures.
  • Incompatibilities: Avoid strong oxidizing agents (e.g., HNO₃) and moisture to prevent decomposition into benzoic acid derivatives .
  • Storage: Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to minimize oxidation and hygroscopic degradation .

Q. How can computational chemistry predict the physicochemical properties of this compound when experimental data is unavailable?

  • Partition Coefficients (logP): Use software like ChemAxon or Schrödinger’s QikProp to estimate logP values based on fragment contributions .
  • Solubility: COSMO-RS simulations predict solubility in water or organic solvents by modeling solvent-solute interactions .
  • Toxicity: QSAR models (e.g., ProTox-II) infer acute toxicity from structural analogs when empirical data is absent .

Methodological Notes

  • Safety: Due to limited toxicological data, handle the compound under fume hoods with PPE (nitrile gloves, chemical goggles) and avoid inhalation .
  • Data Validation: Cross-reference computational predictions with experimental analogs (e.g., methyl 3-methoxybenzoate derivatives) to improve reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.